molecular formula C20H23ClN2O5S B288257 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-3-ethoxyphenyl)sulfonyl]piperazine

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-3-ethoxyphenyl)sulfonyl]piperazine

Cat. No. B288257
M. Wt: 438.9 g/mol
InChI Key: AWAFRLDPGDHAMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-3-ethoxyphenyl)sulfonyl]piperazine is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known to have a unique mechanism of action, which makes it a valuable tool for investigating various biological processes. In

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-3-ethoxyphenyl)sulfonyl]piperazine involves the inhibition of certain enzymes and proteins. This compound is known to inhibit the activity of protein kinase B (PKB), which is involved in various cellular processes such as cell growth, survival, and metabolism. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-3-ethoxyphenyl)sulfonyl]piperazine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models. It has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-3-ethoxyphenyl)sulfonyl]piperazine in lab experiments is its unique mechanism of action. This compound can be used to investigate the function of certain proteins and enzymes, which can provide valuable insights into various biological processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound at appropriate concentrations to avoid any adverse effects.

Future Directions

There are several future directions for the use of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-3-ethoxyphenyl)sulfonyl]piperazine in scientific research. One direction is to investigate its potential use as a therapeutic agent for various diseases such as cancer and neurodegenerative diseases. Another direction is to explore its potential use in combination with other compounds to enhance its therapeutic effects. Additionally, further research is needed to investigate the potential toxicity of this compound and to identify any potential side effects.
Conclusion
In conclusion, 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-3-ethoxyphenyl)sulfonyl]piperazine is a valuable tool for investigating various biological processes. Its unique mechanism of action makes it a valuable tool for studying the function of certain proteins and enzymes. While there are some limitations to its use, such as potential toxicity, the future directions for its use in scientific research are promising. Further research is needed to fully understand the potential uses and limitations of this compound.

Synthesis Methods

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-3-ethoxyphenyl)sulfonyl]piperazine involves several steps. The first step is the reaction of 1,3-benzodioxole with formaldehyde, followed by the reaction of the resulting product with piperazine. The final step involves the reaction of the product with 4-chloro-3-ethoxybenzenesulfonyl chloride. The resulting compound is a white crystalline solid that is soluble in organic solvents.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-3-ethoxyphenyl)sulfonyl]piperazine has been widely used in scientific research as a tool for investigating various biological processes. This compound is known to have a unique mechanism of action, which makes it a valuable tool for studying the function of certain proteins and enzymes. It has been used in studies related to cancer, inflammation, and neurodegenerative diseases.

properties

Product Name

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-3-ethoxyphenyl)sulfonyl]piperazine

Molecular Formula

C20H23ClN2O5S

Molecular Weight

438.9 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chloro-3-ethoxyphenyl)sulfonylpiperazine

InChI

InChI=1S/C20H23ClN2O5S/c1-2-26-19-12-16(4-5-17(19)21)29(24,25)23-9-7-22(8-10-23)13-15-3-6-18-20(11-15)28-14-27-18/h3-6,11-12H,2,7-10,13-14H2,1H3

InChI Key

AWAFRLDPGDHAMZ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)Cl

Origin of Product

United States

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